Bis-NH2-PEG2
Description
Structural and Functional Group Analysis for Research Applications
Significance of Primary Amine Groups in Reactivity
The presence of two primary amine groups at the terminals of the 1,8-Diamino-3,6-dioxaoctane molecule is a key determinant of its reactivity. ontosight.ai These amino groups are nucleophilic and can readily react with a variety of electrophilic reagents, including carboxylic acids, activated NHS esters, and carbonyl compounds like aldehydes and ketones. chemicalbook.com This reactivity allows for the formation of stable amide and imine bonds, which are fundamental to the synthesis of a wide range of more complex molecules. For instance, it is used in the synthesis of Schiff bases, which are versatile ligands in coordination chemistry. ajol.infoarabjchem.org The ability of these primary amines to participate in such reactions makes this compound a valuable building block for creating polymers and other functional materials. ontosight.aimsu.edu
Role of Ether Linkages in Polarity and Hydrogen Bonding
The two ether linkages within the backbone of 1,8-Diamino-3,6-dioxaoctane contribute significantly to its polarity and ability to participate in hydrogen bonding. ontosight.ai The oxygen atoms in the ether groups possess lone pairs of electrons, making them hydrogen bond acceptors. This characteristic, combined with the hydrogen bond donating ability of the primary amine groups, allows the molecule to interact with polar solvents and other polar molecules. mdpi.com The hydrophilic nature imparted by the ether linkages enhances the solubility of the compound and its derivatives in aqueous media, a crucial property for many biological and materials science applications. chemicalbook.com The flexibility of the ether linkages also influences the conformational properties of molecules derived from this diamine, which can be important for creating specific three-dimensional structures.
Overview of Research Trajectories for 1,8-Diamino-3,6-dioxaoctane
The unique combination of reactive primary amines and polar ether linkages has propelled 1,8-Diamino-3,6-dioxaoctane into several key areas of chemical research.
Coordination Chemistry and Complex Formation
In the field of coordination chemistry, 1,8-Diamino-3,6-dioxaoctane is widely used as a ligand for the formation of metal complexes. dntb.gov.uascispace.com The nitrogen atoms of the amine groups and the oxygen atoms of the ether linkages can coordinate with a variety of metal ions, forming stable chelate structures. chemicalbook.comrsc.org Researchers have synthesized and characterized numerous complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). arabjchem.orgscispace.comresearchgate.net These complexes have been investigated for their diverse applications, including their use as catalysts and as components in selective electrodes for sensing specific ions. ajol.inforesearchgate.netscielo.br The ability to form polynuclear complexes, where multiple metal centers are bridged by the diamine ligand, has also been explored. dntb.gov.uascispace.com
A notable application is the use of a nickel(II) complex of 1,8-diamino-3,6-dioxaoctane as an ionophore in a PVC membrane electrode for the selective detection of salicylate (B1505791). researchgate.netscielo.br This demonstrates the potential of these coordination complexes in analytical chemistry.
Applications in Advanced Materials Science
The difunctional nature of 1,8-Diamino-3,6-dioxaoctane makes it an excellent monomer or cross-linking agent in the synthesis of advanced materials. ontosight.ai It is a key component in the production of polymers such as polyurethanes and polyimides. ontosight.airesearchgate.net For instance, it has been used as a macrochain extender in the synthesis of polyurethane ureas, resulting in elastic and transparent films with varying mechanical properties depending on the molar ratio of the diamine. researchgate.net These materials exhibit promising characteristics for potential use in medical applications. researchgate.net
Furthermore, this diamine has been employed in the modification of graphene oxide, creating functionalized nanomaterials with potential applications in catalysis. researchgate.net Its ability to act as a linker to form conjugates with nanoparticles highlights its utility in creating novel biomaterials with enhanced flexibility for applications like controlled drug delivery. chemicalbook.compubcompare.ai
Supramolecular Chemistry and Host-Guest Interactions
The flexible and chelating nature of 1,8-Diamino-3,6-dioxaoctane lends itself to the principles of supramolecular chemistry, particularly in the construction of host-guest systems. researchgate.netthno.orgnih.gov The molecule can act as a component of a larger host structure designed to bind specific guest molecules through non-covalent interactions. scribd.com For example, it has been incorporated into the structure of bis(crown ether) ligands, which can form complexes with metal cations. znaturforsch.com
Recent research has also explored its use in creating voltage-responsive single-chain polymer nanoparticles through host-guest interactions with cyclodextrins. rsc.org In these systems, the diamine bridges two ferrocene (B1249389) units, and the resulting molecule can be encapsulated by cyclodextrin (B1172386) hosts. rsc.org This type of research is at the forefront of developing "smart" materials that can respond to external stimuli.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2/c7-1-3-9-5-6-10-4-2-8/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBOPFCKHIJFMS-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24991-53-5 | |
| Record name | Polyethylene glycol bis(2-aminoethyl) ether | |
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DSSTOX Substance ID |
DTXSID9044742 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine | |
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Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] Hygroscopic liquid; [Alfa Aesar MSDS] | |
| Record name | Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |
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| Record name | 2,2'-(Ethylenedioxy)bis(ethylamine) | |
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CAS No. |
929-59-9 | |
| Record name | 2,2′-(Ethylenedioxy)bis(ethylamine) | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylene glycol bis(2-aminoethyl) ether | |
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| Record name | Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |
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| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine | |
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| Record name | 3,6-dioxaoctamethylenediamine | |
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| Record name | ETHYLENE GLYCOL BIS(2-AMINOETHYL) ETHER | |
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Synthetic Methodologies and Reaction Pathways of 1,8 Diamino 3,6 Dioxaoctane
Established Synthetic Routes for 1,8-Diamino-3,6-dioxaoctane
1,8-Diamino-3,6-dioxaoctane, also known as 2,2'-(ethylenedioxy)bis(ethylamine) or triethylene glycol diamine, is a versatile organic compound with a growing range of applications. ontosight.aiproductingredients.com Its synthesis can be achieved through several established routes, each with its own set of advantages and reaction conditions.
Reaction of Triethylene Glycol Dimethansulfonate with Ammonia (B1221849)
One documented method for synthesizing 1,8-diamino-3,6-dioxaoctane involves the reaction of triethylene glycol dimethanesulfonate with ammonia. chemicalbook.com This nucleophilic substitution reaction replaces the methanesulfonate (B1217627) groups with amino groups. The reaction progress and yield are influenced by factors such as temperature, pressure, and the concentration of ammonia.
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers a valuable approach for the preparation of various molecules, including peptides and oligosaccharides, where 1,8-diamino-3,6-dioxaoctane can be utilized as a linker. lookchem.comchemicalbook.comnih.gov In this technique, the diamine can be loaded onto a solid support, such as a resin, allowing for sequential reactions to build a larger molecule. nih.gov For instance, it has been used in the solid-phase synthesis of amphiphilic peptides and in the enzymatic synthesis of sialyl Lewis X tetrasaccharides on a Sepharose matrix. nih.govnih.gov
Hydrolysis of Ethylenediamine (B42938) under Controlled Conditions
The synthesis of 1,8-diamino-3,6-dioxaoctane can also be achieved through the hydrolysis of ethylenediamine under specific, controlled conditions. lookchem.comchemicalbook.comchemicalbook.com This method requires careful management of reaction parameters to favor the formation of the desired diamine over other potential byproducts.
Mannich Reaction in Macrocyclic Structure Formation
The Mannich reaction, a three-component condensation, can be employed to synthesize macrocyclic structures incorporating the 1,8-diamino-3,6-dioxaoctane moiety. researchgate.net In the presence of a metal ion template, such as copper(II), 1,8-diamino-3,6-dioxaoctane can react with formaldehyde (B43269) and a carbon acid like nitroethane or diethylmalonate to form macrocyclic complexes. researchgate.netacs.orgacs.org This template-driven reaction directs the cyclization to yield specific macrocyclic products.
Hydrogenation of Triethylene Glycol
A significant industrial method for producing 1,8-diamino-3,6-dioxaoctane is the hydrogenative amination of triethylene glycol. lookchem.com In this process, triethylene glycol is reacted with ammonia in the presence of a hydrogenation catalyst. google.com The reaction typically involves high temperatures and pressures to facilitate the conversion of the terminal hydroxyl groups of triethylene glycol into primary amine groups. google.com
| Synthetic Route | Key Reactants | Brief Description | References |
| Reaction with Ammonia | Triethylene Glycol Dimethansulfonate, Ammonia | Nucleophilic substitution of methanesulfonate groups. | chemicalbook.com |
| Solid-Phase Synthesis | 1,8-Diamino-3,6-dioxaoctane (as linker), Solid Support | Immobilization on a solid phase for sequential reactions. | lookchem.comchemicalbook.comnih.govnih.gov |
| Hydrolysis | Ethylenediamine | Controlled hydrolysis to form the diamine. | lookchem.comchemicalbook.comchemicalbook.com |
| Mannich Reaction | 1,8-Diamino-3,6-dioxaoctane, Formaldehyde, Carbon Acid | Template-assisted cyclization to form macrocycles. | researchgate.netacs.orgacs.org |
| Hydrogenation | Triethylene Glycol, Ammonia | Catalytic conversion of hydroxyl groups to amines. | lookchem.comgoogle.com |
Derivatization and Schiff Base Synthesis using 1,8-Diamino-3,6-dioxaoctane
The primary amine groups of 1,8-diamino-3,6-dioxaoctane are reactive and can be readily derivatized to form a variety of new compounds with tailored properties. A prominent example is its use in the synthesis of Schiff bases.
Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. 1,8-Diamino-3,6-dioxaoctane, with its two primary amine functionalities, can react with two equivalents of an aldehyde or ketone to form bis-Schiff bases. ajol.infoznaturforsch.comglobalauthorid.comresearchgate.netamanote.com
For instance, the reaction of 1,8-diamino-3,6-dioxaoctane with pyridoxal (B1214274) hydrochloride in the presence of a base like triethylamine (B128534) yields the N,N′-dipyridoxyl(1,8-diamino-3,6-dioxaoctane) Schiff base. ajol.info Similarly, it can be condensed with 4'-formyl-5'-hydroxy(benzo-15-crown-5) to create new bis(crown ether) ligands. znaturforsch.com These Schiff base ligands are of interest in coordination chemistry due to their ability to form stable complexes with various metal ions. ajol.infoznaturforsch.com The flexible ether linkages within the 1,8-diamino-3,6-dioxaoctane backbone can also participate in coordinating metal cations.
The derivatization is not limited to Schiff bases. The amine groups can react with a variety of electrophiles, such as acyl chlorides and activated esters, to form amides. This reactivity is utilized in creating bifunctional molecules for applications in bioconjugation and materials science. ontosight.aid-nb.infobeilstein-journals.org
| Reactant | Resulting Product Type | Key Features | References |
| Pyridoxal hydrochloride | Bis-Schiff Base | Forms N,N′-dipyridoxyl(1,8-diamino-3,6-dioxaoctane) | ajol.infoglobalauthorid.comresearchgate.netamanote.com |
| 4'-formyl-5'-hydroxy(benzo-15-crown-5) | Bis(crown ether) Schiff Base | Creates ligands with recognition sites for metal cations. | znaturforsch.com |
| Biotin-NHS ester | Mono- or Bis-biotinylated derivative | Used in creating biotinylated linkers for bioconjugation. | d-nb.infobeilstein-journals.org |
Formation of N,N′-Dipyridoxyl(1,8-diamino-3,6-dioxaoctane) Schiff Base
The Schiff base N,N′-dipyridoxyl(1,8-diamino-3,6-dioxaoctane) is synthesized through the condensation reaction between 1,8-diamino-3,6-dioxaoctane and pyridoxal. ajol.inforesearchgate.net The reaction typically involves dissolving pyridoxal hydrochloride in methanol (B129727), followed by the addition of a base like triethylamine (Et3N) to neutralize the hydrochloride. ajol.info A methanolic solution of 1,8-diamino-3,6-dioxaoctane is then added slowly to this mixture in a 1:2 molar ratio of diamine to pyridoxal. ajol.info The reaction mixture is stirred for several hours, resulting in the formation of an orange solid product. ajol.info
The resulting Schiff base, designated as H2L, features the 1,8-diamino-3,6-dioxaoctane moiety acting as a bridge connecting two dipyridoxyl groups. ajol.info Characterization of this compound has been performed using various analytical techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. ajol.infoajol.infoglobalauthorid.com Theoretical studies using Density Functional Theory (DFT) have also been employed to compute its optimized geometry and vibrational frequencies. ajol.info In the optimized structure, the phenolic hydrogens are involved in intramolecular hydrogen bonds with the azomethine nitrogens. ajol.inforesearchgate.net
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |
| Pyridoxal hydrochloride | 1,8-Diamino-3,6-dioxaoctane | Methanol | Stirred for 5 hours with Et3N | N,N′-dipyridoxyl(1,8-diamino-3,6-dioxaoctane) | 30% ajol.info |
Below is a table of selected experimental and theoretical ¹H-NMR chemical shifts for the synthesized Schiff base. ajol.info
| Atom Position | Experimental (ppm) | Theoretical (ppm) |
| Phenolic protons (H1, H2) | 13.8 | - |
| Azomethine protons | 8.41 | 8.48 |
| Pyridine ring proton | 7.90 | 7.91 |
| Alcoholic protons (H9, H17) | 4.39 | 2.05 |
Reactions with Substituted Salicylaldehydes to Form Schiff Bases
1,8-Diamino-3,6-dioxaoctane readily reacts with substituted salicylaldehydes to form stable, multidentate Schiff base ligands. erpublications.comarabjchem.orgsci-hub.se These reactions are typically carried out by condensing the diamine with two equivalents of an appropriate salicylaldehyde (B1680747) derivative. For example, a hexadentate N₂O₄ donor Schiff base ligand (H₂L) was synthesized by reacting 1,8-diamino-3,6-dioxaoctane with 3,5-dichloro salicylaldehyde. arabjchem.orgsci-hub.se The synthesis involves dissolving the diamine in ethanol (B145695) and adding the salicylaldehyde dropwise, followed by refluxing the mixture for several hours. arabjchem.org
These Schiff bases are of significant interest in coordination chemistry as they can form stable complexes with a variety of metal ions. erpublications.comarabjchem.org The resulting ligands, such as "saldioxen" prepared from salicylaldehyde, act as chelating agents. scispace.com The reaction of saldioxen with metal acetate (B1210297) salts in methanol can yield both 1:1 and 1:2 metal-to-ligand complexes depending on the stoichiometry used. scispace.com
| Diamine | Aldehyde | Molar Ratio (Diamine:Aldehyde) | Solvent | Conditions | Product Type |
| 1,8-Diamino-3,6-dioxaoctane | 3,5-Dichloro salicylaldehyde | 1:2 | Ethanol | Reflux for 3 hours | Hexadentate Schiff base ligand arabjchem.org |
| 1,8-Diamino-3,6-dioxaoctane | Salicylaldehyde | 1:2 | Methanol | Stirring | Schiff base ligand ("saldioxen") scispace.com |
Amidation Reactions for Crosslinker Synthesis
The terminal amine groups of 1,8-diamino-3,6-dioxaoctane are reactive towards carboxylic acids and their derivatives, making the molecule an effective component in amidation reactions for creating crosslinkers. a-star.edu.sgrsc.orgchemicalbook.com These crosslinkers are utilized in polymer chemistry to form networks and nanoparticles.
In one application, 1,8-diamino-3,6-dioxaoctane (DOA) was used as a hydrophilic cross-linker to prepare water-soluble degradable single-chain nanoparticles (DSCNPs). a-star.edu.sg The synthesis involved the reaction of DOA with a linear polymer precursor, Poly(MDO-c-NHSMA), which contains activated N-hydroxysuccinimide (NHS) ester functionalities. The amidation reaction between the diamine and the NHS esters results in intramolecular cross-linking, folding the polymer chain into a nanoparticle. a-star.edu.sg
Another example is the synthesis of a redox-responsive crosslinker, 1,8-diamino-3,6-dioxaoctane bridged bis(ferrocene). rsc.org This was achieved through an amidation reaction between 1,8-diamino-3,6-dioxaoctane and ferrocenecarboxylic acid. rsc.org The diamine has also been used in the synthesis of symmetrical imide diacids by reacting it with trimellitic anhydride (B1165640), which are precursors for poly(ester imide)s. researchgate.net Furthermore, it has been reacted with maleic anhydride to produce the bismaleimide (B1667444) crosslinker, 1,8-bismaleimido-3,6-dioxaoctane. lu.se
| Reactant 1 | Reactant 2 | Reaction Type | Application/Product |
| 1,8-Diamino-3,6-dioxaoctane | Poly(MDO-c-NHSMA) | Amidation (cross-linking) | Degradable single-chain nanoparticles (DSCNPs) a-star.edu.sg |
| 1,8-Diamino-3,6-dioxaoctane | Ferrocenecarboxylic acid | Amidation | Redox-responsive bis(ferrocene) crosslinker rsc.org |
| 1,8-Diamino-3,6-dioxaoctane | Trimellitic anhydride | Imidation | Symmetrical imide diacids for poly(ester imide)s researchgate.net |
| 1,8-Diamino-3,6-dioxaoctane | Maleic anhydride | Imidation | 1,8-bismaleimido-3,6-dioxaoctane crosslinker lu.se |
Integration into Macrocyclic Analogues through DOTTAD-imines
1,8-Diamino-3,6-dioxaoctane (often abbreviated as DOTTAD) is a key precursor in the template-assisted synthesis of macrocyclic compounds, particularly through the formation of imine linkages. psu.edursc.org Metal ions often play a crucial role in directing the cyclization reaction, favoring the formation of macrocycles over linear polymers. psu.edu
For instance, [2+2] macrocyclic ligands can be synthesized through the condensation of two molecules of a dicarbonyl compound, like 2,6-diacetylpyridine, with two molecules of 3,6-dioxaoctane-1,8-diamine (DOTTAD). psu.edu The presence of a metal ion template, such as Ba²⁺, can direct the reaction to proceed via an open-chain intermediate that subsequently undergoes ring closure. psu.edu Similarly, a 15-membered pyridine-based macrocycle (15-pyN3O2) is synthesized by the cyclization of pyridine-2,6-dicarbaldehyde with 1,8-diamino-3,6-dioxaoctane using Mn(II) as a template, which forms a macrocyclic Schiff base that is subsequently reduced. rsc.org
The diamine has also been used to create larger, more complex structures like diaza-crown ethers and bis(crown ether) ligands. researchgate.netznaturforsch.com The synthesis of new bis(crown ether) Schiff base ligands was achieved by condensing two equivalents of 4'-formyl-5'-hydroxy(benzo-15-crown-5) with 1,8-diamino-3,6-dioxaoctane. znaturforsch.com These reactions demonstrate the utility of the diamine in constructing host molecules with specific recognition sites for guest cations. znaturforsch.com
| Diamine | Dicarbonyl/Aldehyde | Template Ion | Product |
| 1,8-Diamino-3,6-dioxaoctane | 2,6-Diacetylpyridine | Ba²⁺ | [2+2] Macrocyclic ligand psu.edu |
| 1,8-Diamino-3,6-dioxaoctane | Pyridine-2,6-dicarbaldehyde | Mn²⁺ | 15-membered macrocyclic Schiff base rsc.org |
| 1,8-Diamino-3,6-dioxaoctane | 4'-Formyl-5'-hydroxy(benzo-15-crown-5) | None specified | Bis(crown ether) Schiff base ligand znaturforsch.com |
Coordination Chemistry and Metal Complexation of 1,8 Diamino 3,6 Dioxaoctane
Ligand Properties and Chelation Capabilities of 1,8-Diamino-3,6-dioxaoctane
1,8-Diamino-3,6-dioxaoctane, also known as 1,2-Bis(2-aminoethoxy)ethane or triethyleneglycoldiamine, is a flexible organic ligand with the chemical formula C₆H₁₆N₂O₂ nist.govcymitquimica.com. Its structure features two primary amine (-NH₂) groups at its terminals and two ether oxygen atoms within its backbone. This arrangement of donor atoms allows it to function as a tetradentate chelating agent, capable of binding to a single metal ion at multiple points.
The presence of four donor sites—two nitrogen atoms from the amine groups and two oxygen atoms from the ether linkages—enables the ligand to form multiple chelate rings with a central metal ion. This capability is central to its role in coordination chemistry, as it can securely sequester metal ions from their environment chemicalbook.com. The flexibility of the ethylene (B1197577) glycol-like chain allows the ligand to adopt a conformation that minimizes steric strain upon coordination, accommodating the preferred geometry of various metal ions.
Table 1: Properties of 1,8-Diamino-3,6-dioxaoctane as a Ligand
| Property | Description |
|---|---|
| IUPAC Name | 2,2'-[1,2-Ethanediylbis(oxy)]bis(ethanamine) nist.gov |
| Synonyms | 1,2-Bis(2-aminoethoxy)ethane, Triethyleneglycoldiamine nist.govcymitquimica.comchemicalbook.com |
| CAS Number | 929-59-9 nist.gov |
| Molecular Formula | C₆H₁₆N₂O₂ nist.gov |
| Molar Mass | 148.20 g/mol nist.gov |
| Donor Atoms | 2 x Nitrogen (amine), 2 x Oxygen (ether) |
| Denticity | Tetradentate |
Interaction with Transition Metal Ions
The amine and ether groups of 1,8-diamino-3,6-dioxaoctane contain lone pairs of electrons, making them effective Lewis bases. These sites readily donate electron pairs to transition metal ions, which act as Lewis acids, forming stable coordinate covalent bonds. This interaction is fundamental to the formation of coordination complexes with a range of metals, including but not limited to nickel(II), copper(II), cobalt(II), and zinc(II) chemicalbook.com. The nature of the metal-ligand bond and the resulting complex's geometry depend on the specific metal ion's size, charge, and electronic configuration.
Chelating Effect in Complex Stability
The enhanced stability of complexes formed with multidentate ligands like 1,8-diamino-3,6-dioxaoctane, compared to those with an equivalent number of monodentate ligands, is known as the chelate effect. This phenomenon is primarily driven by a positive change in entropy.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 1,8-diamino-3,6-dioxaoctane typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as methanol (B129727) or ethanol (B145695). The resulting complex may precipitate from the solution or be isolated after solvent evaporation.
Characterization of these complexes relies on various analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the N-H and C-O bonds.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.
Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand in the synthesized compound.
Nickel(II) Complexes of 1,8-Diamino-3,6-dioxaoctane
Nickel(II) ions readily form complexes with 1,8-diamino-3,6-dioxaoctane. Given the tetradentate nature of the ligand and Nickel(II)'s preference for a coordination number of six, the resulting complex, often denoted as [Ni(DADOO)]²⁺ (where DADOO is 1,8-diamino-3,6-dioxaoctane), typically adopts a pseudo-octahedral geometry. The two remaining coordination sites are usually occupied by solvent molecules or counter-ions from the nickel salt used in the synthesis researchgate.netscielo.br.
Potentiometric studies are crucial for quantifying the stability and selectivity of metal complexes in solution. Research has demonstrated the use of the [Ni(DADOO)] complex as an ionophore in a plasticized polyvinyl chloride (PVC) membrane electrode for the selective detection of salicylate (B1505791) ions researchgate.netscielo.brscite.ai.
In one study, an electrode incorporating the [Ni(DADOO)] complex exhibited a Nernstian response of -59.5 ± 1.0 mV per decade for salicylate over a wide concentration range (7.0 × 10⁻⁷ to 1.0 × 10⁻¹ mol L⁻¹) researchgate.netscielo.br. The electrode showed high selectivity for salicylate over other common anions, a fast response time of less than 20 seconds, and a low detection limit of 5.0 × 10⁻⁷ mol L⁻¹ researchgate.netscielo.br. This indicates that the nickel(II) complex has a strong and selective interaction with the salicylate anion, making it suitable for sensor applications.
Table 2: Performance of a Salicylate-Selective Electrode Based on the [Ni(DADOO)] Complex researchgate.netscielo.br
| Parameter | Value |
|---|---|
| Ionophore | [Ni(C₆H₁₆N₂O₂)] complex |
| Linear Range | 7.0 × 10⁻⁷– 1.0 × 10⁻¹ mol L⁻¹ |
| Slope | -59.5 ± 1.0 mV/decade |
| Detection Limit | 5.0 × 10⁻⁷ mol L⁻¹ |
| Response Time | < 20 seconds |
| Optimal pH Range | 6.0–9.5 |
Copper(II), Cobalt(II), and Zinc(II) Complexes with Schiff Base Ligands derived from 1,8-Diamino-3,6-dioxaoctane
The primary amine groups of 1,8-diamino-3,6-dioxaoctane can be chemically modified to create more elaborate ligands. A common modification is the condensation reaction with an aldehyde or ketone to form a Schiff base, which contains an imine (C=N) functional group scispace.com.
For example, reacting 1,8-diamino-3,6-dioxaoctane with two equivalents of an aldehyde like pyridoxal (B1214274) results in the formation of a new, larger Schiff base ligand, N,N′-dipyridoxyl(1,8-diamino-3,6-dioxaoctane) researchgate.netajol.info. These Schiff base ligands possess additional coordination sites and altered electronic and steric properties compared to the original diamine.
These derived Schiff base ligands are excellent chelators for various transition metal ions, including copper(II), cobalt(II), and zinc(II). The synthesis of these complexes typically follows the reaction of the pre-formed Schiff base ligand with the corresponding metal salt nih.gov. The resulting complexes often exhibit distinct geometries and properties based on the central metal ion:
Copper(II) Complexes: Often adopt a distorted square planar or square pyramidal geometry.
Cobalt(II) Complexes: Can form either tetrahedral or octahedral complexes depending on the ligand field.
Zinc(II) Complexes: Typically form tetrahedral or octahedral complexes with d¹⁰ zinc ions.
The characterization of these Schiff base complexes involves similar techniques as those used for the simpler diamine complexes, with particular attention paid to the C=N stretching frequency in IR spectra to confirm coordination through the imine nitrogen nih.govhilarispublisher.com.
Complexes with Manganese-Doped Zinc Sulfide (B99878) Nanoparticles
1,8-Diamino-3,6-dioxaoctane, also known as 2,2'-(Ethylenedioxy)bis(ethylamine), serves as an effective bifunctional linker in the surface modification of nanoparticles. It has been utilized to form conjugates of manganese-doped zinc sulfide (Mn:ZnS) nanoparticles with folic acid elsevierpure.com. In this capacity, one of the primary amine groups of the diamine can bind to the surface of the nanoparticle, while the other terminal amine group remains available for covalent attachment to other molecules.
The flexible polyether chain of the ligand provides solubility and spacing between the nanoparticle and the attached functional molecule. This linkage is crucial for applications in areas like biomedical imaging and targeted drug delivery, where the specific properties of the Mn:ZnS nanoparticles (such as their phosphorescence) are combined with the targeting capabilities of molecules like folic acid.
Structural Aspects of Coordination Complexes
The structural characteristics of coordination complexes containing 1,8-Diamino-3,6-dioxaoctane are dictated by the ligand's flexibility and its multiple donor sites (two nitrogen and two oxygen atoms). This allows for the formation of complexes with diverse geometric structures, which in turn influences their chemical and physical properties, including catalytic activity.
Geometric Structures of Synthesized Complexes
The flexible nature of the 1,8-Diamino-3,6-dioxaoctane backbone allows it to coordinate with metal centers in various ways, leading to distinct geometric structures. Research into a copper(II) complex synthesized with a derivative, N,N'-bis(di-para-tolylphosphinoylmethyl)-1,8-diamino-3,6-dioxaoctane, provides insight into the ligand's coordination behavior core.ac.ukresearchgate.net.
In this specific complex, the ligand was found to be pentadentate, coordinating to the copper(II) ion through its two nitrogen atoms and one of its ether oxygen atoms, along with two phosphoryl oxygen atoms from the substituted groups core.ac.uk. The resulting inner coordination sphere of the complex adopts a strongly distorted trigonal bipyramidal geometry, with a water molecule occupying the sixth coordination site core.ac.uk. This demonstrates the ligand's ability to encapsulate a metal ion, utilizing both its amine and ether donor atoms to create a stable, multi-ring chelate structure.
| Parameter | Description |
|---|---|
| Metal Center | Copper(II) |
| Coordination Geometry | Strongly distorted trigonal bipyramid |
| Ligand Denticity | 5 (Pentadentate) |
| Coordinating Atoms from Ligand | Two Nitrogen Atoms, One Ether Oxygen Atom |
| Other Coordinated Species | Two phosphoryl oxygens (from derivative), One Water Molecule |
Influence of Ligand Chain Length on Catalytic Activity of Complexes
The chain length and composition of diamine ligands play a critical role in determining the catalytic activity of their metal complexes mdpi.comnih.gov. The structure of the ligand backbone affects the steric and electronic environment of the metal center, which in turn influences substrate binding and the catalytic cycle.
When comparing 1,8-Diamino-3,6-dioxaoctane with a shorter-chain diamine such as ethylenediamine (B42938), several key differences emerge that can impact catalytic performance:
Flexibility and Chelate Ring Size: Ethylenediamine forms a highly stable, rigid five-membered chelate ring with a metal ion. In contrast, the longer and more flexible 1,8-Diamino-3,6-dioxaoctane chain can form larger, more pliable chelate rings. This increased flexibility can allow the complex to adopt geometries that may be more favorable for certain catalytic transformations.
Steric Hindrance: The longer chain of 1,8-Diamino-3,6-dioxaoctane can create a more open coordination sphere around the metal center compared to the more compact ethylenediamine complexes, potentially allowing for easier access by bulky substrates.
Solubility and Polarity: The presence of two ether oxygen atoms makes 1,8-Diamino-3,6-dioxaoctane more polar and hydrophilic than simple alkyl diamines. This can alter the solubility of the catalyst complex, allowing reactions to be performed in a wider range of solvents.
These structural differences are expected to modulate the activity of the metal catalyst. For instance, in olefin polymerization, the ligand backbone has a significant effect on catalytic activity and the properties of the resulting polymer mdpi.com. While direct comparative catalytic studies for 1,8-Diamino-3,6-dioxaoctane against simpler diamines are specific to each reaction, the fundamental differences in their structures are key to tuning the performance of metal-based catalysts.
| Property | Ethylenediamine | 1,8-Diamino-3,6-dioxaoctane |
|---|---|---|
| Chain Length | Short (2 carbons) | Long (8 atoms: C-C-O-C-C-O-C-C) |
| Flexibility | Rigid | Flexible |
| Chelate Ring Formed | 5-membered | Larger, multi-ring potential |
| Heteroatoms in Backbone | None | Two Oxygen Atoms |
| Potential Catalytic Influence | Forms stable, compact complexes | Allows for geometric flexibility, modified solubility, and potentially different substrate accessibility |
Applications of 1,8 Diamino 3,6 Dioxaoctane in Materials Science and Nanotechnology
Ionophores and Membrane Materials
Design of Materials for Selective Ion Transport
The efficacy of 1,8-Diamino-3,6-dioxaoctane in the design of materials for selective ion transport stems from its inherent properties as a chelating agent. chemicalbook.com The molecule's structure, which incorporates two terminal primary amine groups and two ether linkages within its backbone, allows it to act as a flexible ligand that can coordinate with various metal ions and other charged species.
The design of ion-selective materials leverages this chelating ability. The nitrogen atoms of the amine groups and the oxygen atoms of the ether groups can act as donor atoms, forming stable coordination complexes with specific cations. The size of the cavity formed by the folded molecule and the nature of these donor atoms dictate the selectivity of the chelation. By incorporating 1,8-Diamino-3,6-dioxaoctane into larger molecular frameworks or polymer matrices, materials can be engineered to exhibit preferential binding and transport of certain ions over others.
This compound has been investigated for its ability to bind to a variety of functionalities, including amines and hydroxy groups, and has been particularly noted for its interaction with low-energy metals. chemicalbook.com The synthesis of coordination complexes with a range of geometric structures has been a subject of study, highlighting its versatility as a building block for functional materials. chemicalbook.com The ability to form these selective host-guest interactions is the fundamental principle behind its use as an ionophore or ion carrier in materials designed for selective ion transport.
Integration into Ion-Selective Electrodes
A prominent application of 1,8-Diamino-3,6-dioxaoctane is in the fabrication of ion-selective electrodes (ISEs), which are analytical devices for determining the concentration of specific ions in a solution. In this context, it is often used not as a standalone molecule but as a part of a larger, more complex ionophore.
A notable example is the development of a highly selective and sensitive membrane electrode for the detection of salicylate (B1505791) ions. In this application, a nickel(II) complex of 1,8-Diamino-3,6-dioxaoctane, specifically [Ni(DADOO)], serves as the ionophore within a plasticized polyvinyl chloride (PVC) membrane. The coordination interaction between this carrier complex and the target salicylate ion is crucial for the effective functioning of the electrode.
The performance of such an electrode is highly dependent on the composition of the membrane. Research has led to an optimized formulation that demonstrates a Nernstian response, indicating a predictable and logarithmic relationship between the electrode potential and the ion concentration.
Interactive Data Table: Optimized Membrane Composition and Performance of a Salicylate-Selective Electrode
| Parameter | Value |
| Membrane Composition | |
| PVC | 29% (m/m) |
| Dioctylphthalate (DOP) | 63% (m/m) |
| Ionophore [Ni(DADOO)] | 6% (m/m) |
| Cationic Additive (MTOAC) | 2% (m/m) |
| Performance Metrics | |
| Nernstian Response | -59.5 ± 1.0 mV/decade |
| Concentration Range | 7.0 × 10⁻⁷ to 1.0 × 10⁻¹ mol L⁻¹ |
| Detection Limit | 5.0 × 10⁻⁷ mol L⁻¹ |
| Response Time | < 20 seconds |
| Operational pH Range | 6.0 - 9.5 |
This specific application underscores the successful integration of 1,8-Diamino-3,6-dioxaoctane into a functional analytical device. The resulting electrode exhibits high sensitivity, a wide linear response range, a low detection limit, and rapid response, making it suitable for the determination of salicylate in various samples.
Supramolecular Chemistry Involving 1,8 Diamino 3,6 Dioxaoctane
Host-Guest Complexation and Recognition
Host-guest chemistry is a cornerstone of supramolecular chemistry, involving the complexation of a smaller "guest" molecule within a larger "host" molecule. The interactions between host and guest are governed by molecular recognition, a process driven by non-covalent forces. 1,8-Diamino-3,6-dioxaoctane can function as a guest molecule or as a component of a larger host or guest system, participating in the formation of intricate supramolecular assemblies.
Supramolecular polymer networks are a class of materials composed of polymer chains linked by reversible, non-covalent interactions. rsc.org These dynamic crosslinks endow the materials with unique properties such as self-healing capabilities, responsiveness to stimuli, and enhanced toughness. rsc.orgnih.gov The formation of these networks often relies on specific, directional interactions like hydrogen bonding or host-guest complexation.
While the bifunctional nature of 1,8-Diamino-3,6-dioxaoctane, with its terminal amine groups capable of forming strong hydrogen bonds, makes it a suitable candidate for incorporation into supramolecular polymer networks, specific research detailing its application in this context is not extensively documented in publicly available literature. In principle, it could be used to crosslink polymers functionalized with groups that can interact with amines, leading to the formation of a dynamic, non-covalently linked network.
Single-chain polymer nanoparticles (SCPNs) are discrete nano-sized objects formed by the intramolecular collapse and cross-linking of a single polymer chain. researchgate.net This process mimics the folding of proteins into their native, functional conformations. The formation of SCPNs can be achieved through various strategies, including the use of bifunctional cross-linking agents that can react with functional groups along the polymer backbone.
A notable application of a 1,8-Diamino-3,6-dioxaoctane derivative is in the formation of redox-responsive SCPNs. In one study, a crosslinker was synthesized by bridging two ferrocene (B1249389) units with 1,8-Diamino-3,6-dioxaoctane via an amidation reaction. rsc.org This bis(ferrocene) crosslinker was then used to induce the collapse of a polymer chain functionalized with β-cyclodextrin (β-CD) units. The formation of the nanoparticle is driven by the host-guest interaction between the ferrocene units of the crosslinker and the β-CD cavities on the polymer chain. rsc.org
The resulting SCPNs exhibit a change in their hydrodynamic diameter in response to an electrical stimulus. rsc.org Applying a positive voltage oxidizes the ferrocene units to ferrocenium (B1229745), which disrupts the host-guest interaction and causes the nanoparticle to swell. rsc.org Conversely, a negative voltage reduces the ferrocenium back to ferrocene, allowing the intramolecular host-guest interaction to reform and the nanoparticle to shrink. rsc.org
Table 1: Properties of Voltage-Responsive Single-Chain Nanoparticles
| Property | Value |
| Initial Hydrodynamic Diameter (Dh) | 10.1 nm |
| Dh after +1.5 V stimulus | 12.2 nm |
| Dh after -1.5 V stimulus | 10.1 nm |
Data sourced from a study on voltage-responsive single-chain nanoparticles. rsc.org
Macrocyclic hosts like cyclodextrins and cucurbiturils are key players in host-guest chemistry, possessing hydrophobic cavities that can encapsulate guest molecules in aqueous solutions. thno.org Cyclodextrins are cyclic oligosaccharides, while cucurbiturils are macrocycles composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. The binding of guests within these cavities is driven by a combination of hydrophobic effects, van der Waals forces, and in some cases, electrostatic interactions.
While 1,8-Diamino-3,6-dioxaoctane possesses a flexible, linear structure that could potentially be encapsulated by larger macrocyclic hosts, specific studies detailing its direct host-guest complexation with cyclodextrins or cucurbiturils are not widely reported. The protonated amine groups at physiological pH would likely influence its interaction with the portals of these hosts, which are often lined with polar atoms. For cucurbiturils, the carbonyl-lined portals can strongly interact with cationic species. nih.gov
Dendrimer Synthesis and Functionalization
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture. chemrxiv.org Their synthesis is a step-wise process that allows for precise control over their size, shape, and surface functionality. The internal structure of dendrimers can be tailored by the choice of building blocks, including the use of spacer molecules to introduce flexibility or specific functionalities.
In the divergent synthesis of poly(amidoamine) (PAMAM) dendrimers, each generation is built by reacting a core molecule with monomers that add branches to the structure. archivepp.com The properties of the resulting dendrimer can be modified by incorporating different spacer molecules between the branch points. The use of diamines with longer alkyl chains in the amidation step of PAMAM synthesis can lead to a more extended and flexible spacer compared to the standard propyleneimine spacer in poly(propylene imine) (PPI) dendrimers. jpn.org
1,8-Diamino-3,6-dioxaoctane, with its flexible ethylene (B1197577) glycol-like chain, is a suitable candidate for use as a spacer in dendrimer synthesis. Its incorporation could impart greater flexibility to the dendrimer structure and potentially influence its solubility and guest-hosting capabilities. While the general principle of using functional diamines as linking spacers in the divergent synthesis of PAMAM dendrimers has been demonstrated, specific examples detailing the use of 1,8-Diamino-3,6-dioxaoctane for this purpose are not extensively covered in the available literature. researchgate.netjpn.org
Emerging Research Areas and Future Directions
Catalysis and Ligand Design
The presence of two terminal amine groups makes 1,8-Diamino-3,6-dioxaoctane an ideal precursor for the synthesis of ligands for metal catalysis. These ligands can form stable complexes with a variety of transition metals, which then act as catalysts in numerous chemical transformations.
A significant area of research involves the use of 1,8-Diamino-3,6-dioxaoctane to synthesize Schiff base ligands. These are typically formed through the condensation reaction between the diamine and an aldehyde or ketone. The resulting Schiff base is often a tetradentate ligand, meaning it can bind to a metal ion at four points, creating a highly stable chelate complex.
The flexible dioxaoctane chain allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. This structural adaptability is crucial for the catalytic activity of the resulting metal complex. Researchers can modify the aldehyde or ketone precursor to tune the steric and electronic properties of the ligand, thereby influencing the performance of the catalyst. Metal complexes derived from such Schiff bases have been investigated for their catalytic activity in a wide array of organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions chemijournal.comchemijournal.comnih.gov. For instance, Schiff base complexes of manganese have been explored as mimics of peroxidase enzymes for the degradation of lignin model compounds, and copper complexes have been used to catalyze Claisen-Schmidt condensation reactions to produce chalcones nih.govmdpi.com.
Metal complexes incorporating ligands derived from 1,8-Diamino-3,6-dioxaoctane can be employed in both homogeneous and heterogeneous catalysis chemijournal.comchemijournal.com. In homogeneous catalysis, the catalyst is dissolved in the same phase as the reactants. The solubility imparted by the ether linkages in the diamine backbone can be advantageous for creating soluble metal complexes that function as homogeneous catalysts.
For heterogeneous catalysis, these complexes can be immobilized on solid supports, such as polymers or silica nanoparticles researchgate.net. This approach combines the high selectivity of a molecular catalyst with the practical benefits of a solid catalyst, such as easy separation from the reaction mixture and potential for recycling. The development of such supported catalysts is a key area of interest for creating more sustainable and industrially viable chemical processes nih.govresearchgate.net.
Analytical Chemistry Methodologies
The unique chelating properties and chemical reactivity of 1,8-Diamino-3,6-dioxaoctane have led to its application in the development of new methods for chemical analysis.
The ability of 1,8-Diamino-3,6-dioxaoctane to form stable complexes with metal ions has been exploited in the construction of ion-selective electrodes (ISEs). A notable example is the development of a highly selective and sensitive PVC membrane electrode for the determination of salicylate (B1505791) ions. In this application, a nickel(II) complex of 1,8-Diamino-3,6-dioxaoctane, denoted as [Ni(DADOO)], acts as the ionophore—the active component that selectively binds the target ion.
The resulting sensor was successfully used for determining salicylate concentrations in real-world samples. The performance of this electrode is summarized in the table below.
| Parameter | Value |
|---|---|
| Linear Range | 7.0 × 10⁻⁷ to 1.0 × 10⁻¹ mol L⁻¹ |
| Nernstian Slope | -59.5 ± 1.0 mV per decade |
| Detection Limit | 5.0 × 10⁻⁷ mol L⁻¹ |
| Response Time | < 20 seconds |
| Optimal pH Range | 6.0 - 9.5 |
1,8-Diamino-3,6-dioxaoctane has been identified as an electron donor for use in fluorescence techniques chemicalbook.com. The two primary amine groups can participate in photoinduced electron transfer (PET) processes. When this diamine is in proximity to an excited fluorophore, it can donate an electron to the fluorophore, leading to a non-radiative decay pathway that quenches the fluorescence.
This quenching mechanism is the basis for developing fluorescent sensors. In such a system, a fluorophore could be chemically linked to a receptor that binds a specific target molecule. The 1,8-diamino-3,6-dioxaoctane moiety could be positioned as a PET quencher. When the target molecule binds to the receptor, a conformational change could increase the distance between the quencher and the fluorophore, thereby restoring the fluorescence signal. The efficiency of quenching is described by the Stern-Volmer relationship, where the decrease in fluorescence intensity is proportional to the concentration of the quencher researchgate.net. The rate of this dynamic quenching process can be quantified to understand the interaction between the amine and the fluorophore nih.gov.
Environmental Applications
An emerging application of 1,8-Diamino-3,6-dioxaoctane is in the field of environmental analysis. Specifically, it has been used as a monomer in a polycondensation reaction with guanidine hydrochloride. This reaction creates a polymer that can be used to measure biocides in environmental water samples. This novel application highlights the potential for creating new analytical materials derived from 1,8-diamino-3,6-dioxaoctane for monitoring environmental contaminants.
Chelating Agents for Heavy Metal Removal
1,8-Diamino-3,6-dioxaoctane's structure is inherently suited for chelation, the process of forming multiple coordination bonds with a single metal ion. The two terminal amine (-NH2) groups act as potent binding sites, or ligands, for heavy metal ions. The flexible polyether backbone allows the molecule to bend and conform around a metal ion, creating a stable, ring-like structure known as a chelate. This action effectively sequesters the metal ion, neutralizing its toxicity and preventing it from interacting with biological systems or the wider environment.
Research into materials functionalized with amine groups has demonstrated their high affinity for various toxic heavy metals. The lone pair of electrons on the nitrogen atoms in the amine groups readily forms coordinate bonds with positively charged metal ions. This principle is the foundation for developing specialized resins and adsorbents for environmental cleanup. By immobilizing molecules like 1,8-Diamino-3,6-dioxaoctane onto a solid support (e.g., silica, polymers, or graphene), researchers can create materials capable of selectively capturing heavy metals from contaminated water sources.
The effectiveness of such chelating agents is often determined by their adsorption capacity, which measures the amount of a pollutant a given mass of adsorbent can capture. Studies on various amine-functionalized adsorbents have shown significant removal efficiencies for several critical heavy metal contaminants. While direct, extensive data on 1,8-Diamino-3,6-dioxaoctane-specific adsorbents is still an emerging field, the performance of analogous materials provides a strong indication of its potential.
Below is a data table comparing the maximum adsorption capacities (q_max) of various functionalized adsorbents for different heavy metal ions, illustrating the potential efficacy of amine-based chelation.
Interactive Data Table: Adsorption Capacities of Amine-Functionalized Adsorbents for Heavy Metals This table presents a summary of maximum adsorption capacities (q_max) in mg/g for various heavy metal ions by different adsorbents. The data is compiled from multiple research studies to provide a comparative overview.
| Adsorbent | Target Metal Ion | Maximum Adsorption Capacity (q_max mg/g) | Optimal pH |
|---|---|---|---|
| Amine-functionalized porous polymer | Pb(II) | 1211 | 6.1 |
| Thiol-functionalized reduced graphene oxide | Pb(II) | 858 | 7.0 |
| Amino-functionalized cellulose nanocrystal | Pb(II) | 54.1 | 6.0 |
| Amino-functionalized cellulose nanocrystal | Cu(II) | 49.6 | 6.0 |
| Iminodiacetic acid functionalized resin | Cr(VI) | Varies | 10.2 |
| Thiol-lignocellulose/sodium bentonite | Cd(II) | 458.32 | ~6.0 |
| Thiol-lignocellulose/sodium bentonite | Zn(II) | 357.29 | ~6.0 |
Wastewater Treatment and Remediation Strategies
Beyond direct chelation, 1,8-Diamino-3,6-dioxaoctane is being explored as a key component in the synthesis of advanced materials for wastewater treatment. Its bifunctional nature allows it to act as a linker or functionalizing agent, imparting new properties to existing materials.
A notable area of research involves the use of 1,8-Diamino-3,6-dioxaoctane in the synthesis of photocatalytic nanohybrids. In one study, the compound was used as a novel agent with a triple function in the hydrothermal design of a gold (Au) and zinc oxide (ZnO) nanoparticle-decorated reduced graphene oxide (RGO) composite (Au/ZnO/RGO). researchgate.net In this synthesis, 1,8-Diamino-3,6-dioxaoctane acted simultaneously as a reducing agent, a capping agent to control nanoparticle growth, and an alkaline agent to facilitate the reaction. researchgate.net
The resulting ternary nanohybrid demonstrated significant potential as a photocatalyst for degrading organic pollutants in water. Photocatalysis is an advanced oxidation process where a semiconductor material (like ZnO) absorbs light energy to generate reactive oxygen species, which then break down complex organic pollutants into simpler, less harmful substances. The incorporation of gold nanoparticles and reduced graphene oxide enhances this activity by improving light absorption and charge separation. The role of 1,8-Diamino-3,6-dioxaoctane was crucial in creating the final, effective structure of the photocatalyst. researchgate.net This research highlights a sophisticated application where the compound is not just a simple chelator but an enabling agent for creating complex, multifunctional materials for environmental remediation. researchgate.net
Future research is expected to further explore the modification of various substrates, such as biochar, zeolites, and other nanomaterials, with 1,8-Diamino-3,6-dioxaoctane. By grafting this diamine onto their surfaces, it is possible to create highly efficient and selective adsorbents for a wide range of pollutants, including heavy metals and organic dyes, combining the structural advantages of the substrate with the chelating power of the diamine.
Q & A
Q. What are the common synthetic routes for preparing 1,8-diamino-3,6-dioxaoctane (DADOO) and its metal complexes?
DADOO is synthesized via condensation reactions or by reacting with metal salts. For example, the nickel(II) complex [Ni(DADOO)] is prepared by reacting DADOO with Ni(ClO₄)₂·6H₂O in methanol, followed by recrystallization from water. This complex can be further modified with ligands like 2-hydroxybenzaldehyde to form Schiff base derivatives . The reaction conditions (e.g., reflux time, solvent selection) and stoichiometry are critical for optimizing yields and purity.
Q. How is DADOO utilized in the fabrication of ion-selective electrodes?
DADOO forms stable complexes with transition metals (e.g., Ni²⁺), which act as ionophores in polymeric membrane electrodes. A typical electrode composition includes 29% PVC, 63% plasticizer (e.g., dioctylphthalate), 2% cationic additive (e.g., methyltrioctylammonium chloride), and 6% [Ni(DADOO)] carrier. This configuration achieves a Nernstian response (−59.5 mV/decade) for salicylate ions across a concentration range of 7.0 × 10⁻⁷ to 1.0 × 10⁻¹ mol L⁻¹, with a detection limit of 5.0 × 10⁻⁷ mol L⁻¹ .
Q. What role does DADOO play in hydrogel synthesis for metal ion adsorption?
DADOO acts as a diamine crosslinker in poly(EGDE-DA) hydrogels. When reacted with diepoxy compounds (e.g., ethylene glycol diglycidyl ether), it forms a network with high copper ion adsorption capacity (151 mg g⁻¹). The crosslinking mechanism involves nucleophilic attack by DADOO’s amine groups on epoxy rings, creating a porous structure ideal for metal uptake .
Advanced Research Questions
Q. How do structural modifications of DADOO-based ligands influence the magnetic properties of lanthanide complexes?
Substituting imine groups with amine groups in DADOO-derived ligands alters the ligand field strength and coordination geometry. For Dy(III) complexes, imine-containing ligands (e.g., N,N′-bis(imine-2-yl)methylene-DADOO) exhibit higher energy barriers for magnetization reversal (Ueff/kB = 50 K) compared to amine analogs (Ueff/kB = 34 K). This difference arises from variations in the MJ contributions (±15/2 vs. ±13/2) to the ground state, as revealed by spin-orbit CASSCF calculations .
Q. What experimental strategies optimize the gas separation performance of DADOO-containing copolyimide membranes?
DADOO is incorporated as an aliphatic diamine in copolyimides (e.g., with BTDA and ODA) to enhance flexibility and gas permeability. Block copolymerization methods improve phase separation, increasing CO₂/N₂ selectivity. Membrane performance is evaluated using pressure-driven permeation tests, with structural characterization via FTIR and DSC to confirm imidization and thermal stability .
Q. How can DADOO-based Schiff base compounds be tailored for nanomaterial synthesis?
Schiff bases derived from DADOO and 2-hydroxybenzophenone serve as capping agents for PbTe nanostructures. Adjusting the molar ratio of DADOO to metal precursors (e.g., Pb(NO₃)₂) controls particle size and morphology. Hydrothermal synthesis at 160°C for 24 hours yields cubic PbTe microcrystals, characterized by XRD and SEM .
Q. What methodologies resolve contradictions in DADOO’s reactivity across different polymerization systems?
In radical polymerization, DADOO’s amine groups may inhibit chain propagation by scavenging radicals. To mitigate this, methacrylation of DADOO (e.g., using methacrylic anhydride) prior to copolymerization with monomers like HEMA or MMA reduces side reactions. Kinetic studies via FTIR or NMR monitor conversion rates to validate reaction efficiency .
Methodological Notes
- Synthesis Optimization : Use inert atmospheres and stoichiometric control to prevent oxidation or side reactions in metal complex synthesis .
- Electrode Calibration : Validate potentiometric responses against standard spectrophotometric methods for real-sample analysis .
- Computational Validation : Pair experimental magnetic data with CASSCF calculations to elucidate electronic structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
